Technical Monograph: 1,6-Dibromoisoquinoline
Technical Monograph: 1,6-Dibromoisoquinoline
Executive Summary
1,6-Dibromoisoquinoline (CAS: 1254514-00-5 ) is a high-value heterocyclic scaffold used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and DNA-intercalating alkaloids.[1][2][3][4] Its structural utility lies in its orthogonal reactivity profile : the C1-bromo substituent is highly activated toward nucleophilic aromatic substitution (
Part 1: Identity & Physicochemical Profile
Chemical Identity
| Property | Specification |
| CAS Number | 1254514-00-5 |
| IUPAC Name | 1,6-Dibromoisoquinoline |
| Molecular Formula | |
| Molecular Weight | 286.95 g/mol |
| SMILES | BrC1=NC=CC2=C1C=C(Br)C=C2 |
| Appearance | Off-white to pale yellow crystalline solid (typical) |
| Solubility | Soluble in DMSO, DMF, |
Structural Analysis
The molecule consists of a pyridine ring fused to a benzene ring. The nitrogen atom at position 2 creates a dipole that significantly reduces electron density at C1 (the position adjacent to nitrogen), rendering it highly electrophilic. Conversely, the C6 position on the benzenoid ring retains higher electron density, behaving similarly to a standard bromobenzene derivative.
Part 2: Synthetic Routes & Manufacturing
The synthesis of 1,6-dibromoisoquinoline is rarely achieved through direct bromination of isoquinoline due to poor regioselectivity (which favors C5/C8). The industry-standard protocol involves a de novo ring construction followed by functional group manipulation.
Validated Synthetic Pathway
-
Cyclization (Pomeranz-Fritsch Modification): Condensation of 4-bromobenzaldehyde with aminoacetaldehyde dimethyl acetal, followed by acid-mediated cyclization to yield 6-bromoisoquinoline .
-
N-Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) to generate the N-oxide.
-
Regioselective Bromination: Rearrangement-chlorination/bromination using phosphorus oxybromide (
) to install the bromine at C1.
Figure 1: Step-wise synthesis of 1,6-dibromoisoquinoline from benzaldehyde precursors.
Part 3: Reactivity & Functionalization[8][9]
The core value of 1,6-dibromoisoquinoline is its ability to undergo sequential cross-coupling . The electronic disparity between C1 and C6 dictates the order of reaction.
Regioselectivity Map
-
Site A (C1-Br):
-haloimine character. Highly reactive. -
Site B (C6-Br): Aryl bromide character. Moderately reactive.
Figure 2: Orthogonal reactivity profile allowing controlled, sequential substitution.
Experimental Protocol: Sequential Suzuki Coupling
This protocol demonstrates the selective arylation of C1 followed by C6.
Step 1: C1-Selective Coupling
-
Charge: 1,6-Dibromoisoquinoline (1.0 eq), Aryl-Boronic Acid A (1.05 eq),
(3 mol%), and (2.0 eq). -
Solvent: DME/Water (3:1).
-
Conditions: Stir at 45°C for 4 hours. (Note: Lower temperature prevents C6 reaction).
-
Workup: Extract with EtOAc, wash with brine. C1-product is isolated via silica chromatography.
Step 2: C6-Coupling
-
Charge: C1-substituted intermediate (1.0 eq), Aryl-Boronic Acid B (1.5 eq),
(5 mol%), and (3.0 eq). -
Solvent: 1,4-Dioxane.
-
Conditions: Heat to 100°C for 12 hours.
-
Result: 1,6-diarylated isoquinoline.
Part 4: Applications in Drug Discovery[7]
Kinase Inhibition
The isoquinoline scaffold mimics the adenine ring of ATP. 1,6-Disubstituted derivatives are frequently explored as ATP-competitive inhibitors . The C1 substituent typically projects into the solvent-exposed region or hinge binder, while the C6 substituent targets the hydrophobic back pocket (Gatekeeper residue interaction).
Bedaquiline Analogs
Diarylquinoline/isoquinoline antibiotics (like Bedaquiline, used for MDR-TB) rely on specific geometric arrangements of aryl groups. The 1,6-dibromo scaffold allows medicinal chemists to systematically vary the "left" and "right" wings of the molecule to optimize lipophilicity (
Part 5: Safety & Handling
-
Hazard Classification: Acute Toxicant (Oral/Dermal). Irritant to eyes and respiratory system.
-
GHS Signal: DANGER
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from direct UV exposure to prevent debromination).
-
Spill Response: Do not sweep dry dust. Dampen with water before collection to avoid airborne particulates.
References
-
BLD Pharm. (2024). Product Specification: 1,6-Dibromoisoquinoline (CAS 1254514-00-5).[1][2][3] Retrieved from
-
Almond-Thynne, J., et al. (2016).[7] Site-selective Suzuki–Miyaura coupling of heteroaryl polyhalides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(11), 6909-6917. Retrieved from
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II: Pomeranz-Fritsch Reaction. Wiley-Interscience. (General reference for isoquinoline synthesis methodology).
-
Sigma-Aldrich. (2024). Isoquinoline Derivatives Safety Data Sheets. Retrieved from
Sources
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- 2. 626-05-1|2,6-Dibromopyridine|BLD Pharm [bldpharm.com]
- 3. 1254514-00-5|1,6-Dibromoisoquinoline|BLD Pharm [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Isoquinoline - Wikipedia [en.wikipedia.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
